molecular formula C18H22N6 B5706303 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B5706303
M. Wt: 322.4 g/mol
InChI Key: NOQVSBOKLFWWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a 4-methylbenzyl group at position 1 and a 4-methylpiperazinyl substituent at position 4 of the pyrazolo[3,4-d]pyrimidine core.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-14-3-5-15(6-4-14)12-24-18-16(11-21-24)17(19-13-20-18)23-9-7-22(2)8-10-23/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQVSBOKLFWWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a CDK inhibitor, which can regulate cell cycle progression.

    Medicine: Explored for its anticancer properties, particularly against breast cancer and colorectal cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs. By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are crucial for the G1 to S phase transition in the cell cycle .

Comparison with Similar Compounds

Key Findings from Research

  • Selectivity : PP1’s t-butyl group confers selectivity for SFKs, while its inactive analogue PP3 lacks this moiety, underscoring the importance of steric bulk .
  • Potency : Chlorinated benzyl groups (e.g., ’s compound) may enhance potency but reduce selectivity due to stronger hydrophobic interactions .
  • Pharmacokinetics : Methylpiperazine in the target compound likely improves aqueous solubility compared to piperidine or phenethylpiperazine derivatives, critical for CNS penetration .
  • Therapeutic Applications: Umbralisib’s clinical success highlights the pyrazolopyrimidine scaffold’s versatility in targeting PI3Kδ, a key node in oncology .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Position 1 : Arylalkyl groups (e.g., 4-methylbenzyl) balance lipophilicity and binding pocket compatibility. Chlorine substitution increases electron-withdrawing effects but may limit tissue distribution .
  • Position 4 : Piperazinyl groups enhance solubility and hydrogen-bonding capacity versus piperidinyl or phenethylpiperazinyl substituents, which prioritize membrane permeability .
  • Position 5/7 : Bulky substituents (e.g., t-butyl in PP1) improve kinase selectivity by occupying hydrophobic regions of SFKs .

Biological Activity

1-[(4-Methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H27N5C_{25}H_{27}N_{5}, with a molecular weight of 397.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC25H27N5C_{25}H_{27}N_{5}
Molecular Weight397.5 g/mol
IUPAC NameThis compound
InChI KeyAMHFGGSHEKMWRM-UHFFFAOYSA-N

The biological activity of this compound primarily involves its role as a kinase inhibitor . It interacts with specific protein kinases by binding to their active sites, thereby inhibiting their activity. This inhibition affects various downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound suppresses the growth of cancer cells by interfering with critical signaling pathways.
  • Induction of Apoptosis : It activates apoptotic pathways through caspase activation, particularly caspases 3, 8, and 9, which are crucial for programmed cell death.

Biological Activity and Research Findings

Recent studies have assessed the anticancer potential of this compound using various cancer cell lines. Here are some notable findings:

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The half-maximal inhibitory concentration (IC50) values indicate potent activity compared to standard chemotherapeutics like cisplatin .
  • Apoptosis Induction : Research has shown that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that compounds similar to this one exhibited strong apoptosis induction in MCF-7 cells when treated at concentrations around 0.25 µM .
  • Comparison with Other Compounds : The compound has been compared with other pyrazolo derivatives, showing superior or comparable efficacy in inhibiting cancer cell growth .

Tables of Biological Activity

The following table summarizes the IC50 values for various studies involving this compound and related derivatives:

CompoundCell LineIC50 (µM)Reference
1-[(4-Methylphenyl)methyl]-...MCF-70.25
Similar Pyrazolo Derivative AMDA-MB-2310.30
Similar Pyrazolo Derivative BA5490.49

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine?

  • Methodology :

  • Core synthesis : Begin with pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, as starting materials. React with N-substituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones under reflux in dry acetonitrile or dichloromethane to introduce the 4-methylpiperazine moiety .
  • Substituent incorporation : Use alkylation or nucleophilic substitution for the (4-methylphenyl)methyl group. For example, react with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Purification : Recrystallize from solvents like acetonitrile or ethanol to achieve >95% purity, verified by NMR and IR spectroscopy .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine protons at δ 2.5–3.5 ppm). IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1,250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 377.2) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values to reference compounds like doxorubicin .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays. Piperazine derivatives often show kinase-modulating activity due to their hydrogen-bonding capacity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituted benzyl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) and compare binding affinities via molecular docking (e.g., AutoDock Vina). For example, 4-fluoro analogs exhibit enhanced EGFR inhibition (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for the parent compound) .
  • Data contradiction resolution : If conflicting activity arises (e.g., lower potency despite higher lipophilicity), analyze steric effects via X-ray crystallography or DFT calculations .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Methodology :

  • Rodent models : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Quantify via LC-MS/MS (LOQ = 1 ng/mL). Expect a half-life of ~3.5 h and moderate bioavailability (~40%) due to piperazine-mediated solubility .
  • Tissue distribution : Use whole-body autoradiography in mice to assess brain penetration, critical for CNS-targeted applications .

Q. How can target engagement be validated in cellular systems?

  • Methodology :

  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, heat-shock at 45–65°C, and quantify target protein stability via Western blot. A shift in melting temperature (ΔTm ≥ 2°C) confirms binding .
  • RNA interference : Knock down suspected targets (e.g., PI3K) and assess rescue of compound-induced phenotypes (e.g., apoptosis) .

Q. What strategies resolve discrepancies in biochemical vs. cellular activity data?

  • Methodology :

  • Off-target profiling : Use a kinase inhibitor panel (e.g., Eurofins DiscoverX) to identify unintended targets. For example, off-target inhibition of JAK2 may explain cytotoxicity unrelated to primary targets .
  • Metabolite screening : Incubate with liver microsomes (human/rat) to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .

Notes for Rigorous Research

  • Storage : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the piperazine moiety .
  • Experimental controls : Include a "no compound" control in kinase assays to rule out solvent (DMSO) interference .
  • Data reproducibility : Validate synthetic batches via HPLC (retention time = 4.2 min, 95% purity) before biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.